Methyl 2-amino-5-cyanobenzoate
Description
Overview of Methyl 2-amino-5-cyanobenzoate as a Research Compound
This compound is an organic compound that is frequently utilized in various chemical and pharmaceutical research settings. chemimpex.com It is structurally characterized as a benzoate (B1203000) ester with both an amino (-NH2) and a cyano (-C≡N) group attached to the benzene (B151609) ring. This unique combination of functional groups imparts specific reactivity and properties to the molecule, making it a valuable intermediate and building block in organic synthesis. chemimpex.com
The compound is a solid at room temperature and its chemical formula is C9H8N2O2. chembk.comsigmaaldrich.com It is known for its role in the synthesis of more complex molecules and is often used in the development of pharmaceuticals, agrochemicals, and dyes. chemimpex.com Researchers utilize its reactive sites—the amino group, the cyano group, and the aromatic ring—to construct new chemical entities with desired properties. chemimpex.comsmolecule.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 159847-81-1 |
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| Appearance | Solid |
| IUPAC Name | This compound |
| InChI Key | XVICOGIQWUAIAV-UHFFFAOYSA-N |
| Purity | Typically ≥ 97% or 98% |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere |
Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comambeed.com
Significance in Contemporary Chemical and Pharmaceutical Sciences
The significance of this compound in modern chemical and pharmaceutical sciences lies primarily in its utility as a versatile synthetic intermediate. chemimpex.comchembk.com The presence of multiple functional groups allows for a wide range of chemical transformations. For instance, the amino group can undergo acylation, alkylation, or diazotization reactions, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. smolecule.com These reactions are fundamental in medicinal chemistry for the synthesis of diverse molecular scaffolds.
In pharmaceutical research, this compound serves as a starting material for the development of various therapeutic agents. chemimpex.comsmolecule.com For example, it is a key precursor in the synthesis of certain enzyme inhibitors and receptor modulators. The ability of the amino and cyano groups to participate in hydrogen bonding and other non-covalent interactions is crucial for the biological activity of the resulting molecules. smolecule.com
Table 2: Key Research Applications of this compound
| Field of Research | Specific Application |
|---|---|
| Medicinal Chemistry | Synthesis of enzyme inhibitors and receptor modulators. |
| Organic Synthesis | Building block for complex heterocyclic compounds. |
| Materials Science | Precursor for the development of novel dyes and pigments. chemimpex.com |
| Agrochemicals | Intermediate in the synthesis of new herbicides and pesticides. smolecule.com |
Evolution of Research on this compound and Related Anthranilates
Research on anthranilates, the class of compounds to which this compound belongs, has a long history. Anthranilic acid and its esters have been recognized for their importance in both biological and industrial contexts. ijpsjournal.comresearchgate.net Historically, they have been used in the production of dyes and perfumes. ijpsjournal.com
The evolution of research has seen a shift towards more specialized applications, particularly in the pharmaceutical industry. ijpsjournal.com The development of new synthetic methodologies has allowed for the efficient modification of the anthranilate scaffold, leading to the creation of a vast library of derivatives with diverse biological activities. For example, the cyanation of brominated anthranilate esters to produce compounds like this compound is a key synthetic step that has enabled the exploration of new chemical space. google.comgoogle.com
Recent research has also focused on the enzymatic and microbial production of anthranilates as a more sustainable alternative to chemical synthesis. biorxiv.orgfrontiersin.org While the direct microbial production of this compound is not yet established, the foundational work on producing the parent anthranilate core from renewable resources is a significant step forward. frontiersin.org Furthermore, studies on the enzymatic glycosylation of anthranilates aim to enhance their functionality and physicochemical properties, opening up new avenues for their application. biorxiv.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-5-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVICOGIQWUAIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434836 | |
| Record name | METHYL 2-AMINO-5-CYANOBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159847-81-1 | |
| Record name | METHYL 2-AMINO-5-CYANOBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Amino 5 Cyanobenzoate and Its Derivatives
Direct Synthesis Approaches
Direct synthesis approaches predominantly involve the displacement of a halogen atom on a substituted benzoate (B1203000) ring with a cyanide group. This is typically achieved through well-established cross-coupling reactions.
Copper(I) Cyanide-Mediated Cyanation of Halogenated Benzoate Precursors
The Rosenmund-von Braun reaction, a classical method for introducing a cyano group to an aryl halide, utilizes copper(I) cyanide (CuCN). organic-chemistry.org This method has been adapted for the synthesis of methyl 2-amino-5-cyanobenzoate derivatives. The process generally involves heating the halogenated precursor with a stoichiometric or slight excess of CuCN in a high-boiling polar aprotic solvent. organic-chemistry.orggoogle.com
A specific example of this methodology is the synthesis of methyl 2-amino-5-cyano-3-methylbenzoate from its bromo-substituted precursor. google.com In a typical procedure, methyl 2-amino-5-bromo-3-methylbenzoate is reacted with copper(I) cyanide. The reaction is carried out under agitation at an elevated temperature to facilitate the nucleophilic substitution of the bromine atom with the cyanide group. google.com This transformation is a key step in the synthesis of more complex molecules. google.com
A documented example involves heating a mixture of methyl 2-amino-5-bromo-3-methylbenzoate (100 g) and copper(I) cyanide (36.3 g) in N-methyl-2-pyrrolidinone (200 mL) at 170°C for 4 hours. google.com After cooling and workup, which includes filtration and washing with aqueous ammonia (B1221849) and water, methyl 2-amino-5-cyano-3-methylbenzoate is obtained as a solid. google.com
The choice of solvent and the reaction temperature are critical parameters that significantly impact the yield and purity of the cyanation product in copper-mediated reactions. High-boiling polar aprotic solvents are preferred as they can effectively dissolve the reactants and facilitate the reaction at the required high temperatures. organic-chemistry.orgmdpi.com
Solvents: N-methyl-2-pyrrolidinone (NMP) and N,N-dimethylacetamide (DMAc) are commonly employed solvents for this transformation. google.comlookchem.com These solvents are capable of solubilizing the copper cyanide and the benzoate precursor, which is crucial for the reaction to proceed efficiently. mdpi.com For instance, the reaction of pentyl 2-amino-5-bromo-3-methylbenzoate with copper cyanide has been successfully carried out in N,N-dimethylacetamide at 170°C. google.com Similarly, NMP has been used as the solvent for the cyanation of methyl 2-amino-5-bromo-3-methylbenzoate. google.com
Temperature: Elevated temperatures, typically in the range of 160-200°C, are necessary to drive the reaction to completion. organic-chemistry.orgvulcanchem.com A specific example shows the reaction of methyl 2-amino-5-bromo-3-methylbenzoate with CuCN in NMP being conducted at 170°C for 4 hours. google.com Another similar reaction using a different ester was also run at 170°C for 6 hours in NMP. google.com While higher temperatures can increase the reaction rate, they can also lead to the formation of impurities and lower the tolerance for other functional groups. organic-chemistry.org The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the integrity of the product.
The following table summarizes the effect of different solvents on the yield of cyanation reactions of various 2-amino-5-bromo-3-methylbenzoate esters.
| Ester Precursor | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (LC Area %) |
| Methyl 2-amino-5-bromo-3-methylbenzoate | NMP | 170 | 4 | 88.2 | 95.6 |
| Pentyl 2-amino-5-bromo-3-methylbenzoate | DMAc | 170 | 6 | - | - |
| 2-Methoxyethyl 2-amino-5-bromo-3-methylbenzoate | NMP | 170 | 6 | 11.6 | 95.6 |
| Hexyl 2-amino-5-bromo-3-methylbenzoate | - | - | - | 85.5 | 91.1 |
| Benzyl 2-amino-5-bromo-3-methylbenzoate | - | - | - | 47.9 | 97.0 |
Data compiled from a patent document describing the synthesis of related compounds. google.comvulcanchem.com
The mechanism of the copper-catalyzed cyanation of aryl halides, such as in benzoate systems, is thought to involve the oxidative addition of the aryl halide to a copper(I) species. organic-chemistry.org This step forms a transient Cu(III)-aryl intermediate. Subsequent reductive elimination from this intermediate releases the aryl nitrile product and regenerates the active copper(I) catalyst. organic-chemistry.org
The reaction can be depicted in the following simplified steps:
Oxidative Addition: Ar-X + Cu(I)CN → [Ar-Cu(III)(X)CN]
Reductive Elimination: [Ar-Cu(III)(X)CN] → Ar-CN + Cu(I)X
The use of polar, high-boiling solvents is crucial for this mechanism as they facilitate the dissolution of the copper salts and stabilize the charged intermediates. organic-chemistry.org The presence of ligands can also influence the reaction by stabilizing the copper species and accelerating the catalytic cycle. alberts.edu.in
Palladium-Catalyzed Cyanation Strategies
Palladium-catalyzed cross-coupling reactions offer a milder and often more efficient alternative to traditional copper-mediated cyanations. nih.gov These methods generally exhibit greater functional group tolerance and can proceed under less harsh conditions. nih.gov
A common and reliable method for palladium-catalyzed cyanation involves the use of zinc(II) cyanide (Zn(CN)₂) as the cyanide source. thieme-connect.com Zn(CN)₂ is less toxic than alkali metal cyanides like KCN or NaCN, making it a safer alternative. nih.gov The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF). thieme-connect.com
The general protocol involves a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, and a suitable phosphine (B1218219) ligand. thieme-connect.com The use of tri-tert-butylphosphine (B79228) as a ligand has been shown to facilitate the cyanation of aryl bromides and iodides at room temperature in DMF with Zn(CN)₂. thieme-connect.com While this specific room-temperature method has been demonstrated for various aromatic halides, its direct application to methyl 2-amino-5-halobenzoates would require specific optimization. However, palladium-catalyzed cyanation with Zn(CN)₂ in DMF at elevated temperatures is a well-established and general procedure for aryl halides. thieme-connect.com A study on a related system highlighted that the polarity of the solvent plays a key role, with DMF being effective while solvents like toluene (B28343) or dioxane yielded no product. thieme-connect.com
The following table provides a general overview of a palladium-catalyzed cyanation system.
| Catalyst System | Cyanide Source | Solvent | Temperature | Key Features |
| Pd₂(dba)₃ / P(t-Bu)₃ / Zn dust | Zn(CN)₂ | DMF | Room Temperature | Mild conditions, rapid reaction for some substrates. thieme-connect.com |
| Pd/C / dppf | Zn(CN)₂ | DMAc | 110°C | Heterogeneous catalyst, scalable. organic-chemistry.org |
| Palladacycle precatalyst | Zn(CN)₂ | H₂O/THF | Room Temperature - 40°C | Mild, low-temperature, aqueous media. organic-chemistry.orgacs.org |
Exploration of Alkali Metal Cyanides (KCN, NaCN) in Palladium-Catalyzed Systems
The synthesis of aryl nitriles, including this compound, through palladium-catalyzed cyanation of aryl halides is a significant transformation in organic chemistry. While various cyanide sources can be used, alkali metal cyanides like potassium cyanide (KCN) and sodium cyanide (NaCN) are often considered due to their cost-effectiveness. googleapis.comgoogle.com However, their application is not without challenges. These salts can deactivate palladium catalysts, and their low solubility in organic solvents can lead to issues with reproducibility. nih.gov
Historically, the Rosenmund-von Braun reaction, which uses superstoichiometric amounts of copper(I) cyanide at high temperatures, was a standard method. nih.gov Palladium-catalyzed methods offer milder conditions and greater functional group tolerance. nih.gov Despite this, the use of KCN and NaCN in these systems can be problematic due to catalyst poisoning by excess cyanide ions. nih.govnih.gov This has led to the wider use of zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) as alternative, less toxic, and more robust cyanide sources in many palladium-catalyzed protocols. researchgate.netscispace.comorganic-chemistry.org
Research has shown that for the cyanation of chloroarenes, the combination of KCN with specific palladium catalysts and amine co-catalysts can be effective, although it may require high temperatures. google.comnih.gov For instance, the cyanation of certain chloroarenes with a Pd catalyst and KCN has been achieved at high temperatures in the presence of a significant amount of an amine co-catalyst. google.com A patent discloses a method for preparing 2-amino-5-cyanobenzoic acid derivatives by reacting a halogenated precursor with an alkali metal cyanide, such as NaCN or KCN, in the presence of a palladium complex, highlighting the industrial relevance of these reagents. google.com
Ligand Effects and Co-catalyst Requirements in Palladium-Catalyzed Cyanations
The success of palladium-catalyzed cyanation reactions is critically dependent on the choice of ligands and the use of co-catalysts. Ligands stabilize the palladium center, facilitate the catalytic cycle, and prevent deactivation. Co-catalysts can enhance reaction rates and prevent catalyst poisoning.
Ligand Effects: The choice of phosphine ligand is crucial. Bulky, electron-rich phosphine ligands are often required for the challenging cyanation of aryl chlorides. researchgate.net Studies have shown that ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and XPhos are effective in these transformations. nih.govresearchgate.net For example, in the cyanation of aryl chlorides with Zn(CN)₂, the combination of Pd₂(dba)₃ and dppf was found to be an effective catalytic system. researchgate.net A survey of ligands for the cyanation of an aryl chloride revealed that a catalyst based on XPhos provided superior yields compared to other common phosphines like dppf. nih.gov
Co-catalyst Requirements: Co-catalysts are often employed to prevent the deactivation of the palladium catalyst by excess cyanide ions. Amines are frequently used for this purpose. nih.gov Studies on the oxidative addition of aryl halides to palladium complexes have suggested that amine co-catalysts can prevent catalyst deactivation by cyanide. nih.gov The combination of chelating phosphine ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) with amine co-catalysts enables the efficient cyanation of even nonactivated chloroarenes using KCN. nih.gov In some protocols, additives like 4-dimethylaminopyridine (B28879) (DMAP) have been found to be crucial for successful transformations, particularly in nickel-catalyzed cyanations. researchgate.net Furthermore, the addition of a promoter, such as zinc metal, can be beneficial in certain palladium-catalyzed cyanations. googleapis.com
| Catalyst System | Ligand | Co-catalyst/Additive | Cyanide Source | Substrate Type | Finding |
| Pd₂(dba)₃ | dppf | Zn | Zn(CN)₂ | Aryl Chlorides | Effective for both electron-rich and -deficient substrates. researchgate.net |
| Palladium Precatalyst | XPhos | Base | K₃[Fe(CN)₆] | Aryl Chlorides | XPhos-based catalyst showed superior yields over others. nih.gov |
| Palladium Complex | dppb | Amine | KCN | Chloroarenes | Amine co-catalyst prevents catalyst deactivation. nih.gov |
| NiCl₂·6H₂O | dppf | DMAP, Zn | Zn(CN)₂ | Hetero(aryl) Chlorides | DMAP was found to be crucial for the reaction. researchgate.net |
Novel Cyanation Methods for 2-Amino-5-cyanobenzoic Acid Derivatives
Beyond traditional palladium-catalyzed systems using alkali metal cyanides, several novel methods for cyanation have been developed. These methods often utilize alternative and less toxic cyanide sources.
Potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a robust, non-toxic, and inexpensive cyanide source for the palladium-catalyzed cyanation of aryl halides. scispace.comorganic-chemistry.org This reagent has been successfully used for the synthesis of a variety of aromatic nitriles from aryl bromides and chlorides, sometimes even in the absence of a ligand. researchgate.netorganic-chemistry.org For example, a ligand-free system using as little as 0.1 mol % Pd(OAc)₂ with K₄[Fe(CN)₆] in dimethylacetamide (DMAC) has been shown to be effective for the cyanation of aryl bromides. organic-chemistry.org
Other novel cyanating reagents include N-cyano-N-phenyl-p-toluenesulfonamide and ethyl cyanoacetate. researchgate.net Additionally, methods involving the Sandmeyer reaction, which proceeds via diazotization of anilines, provide a classic route to benzonitriles and have been explored for the synthesis of cyanobenzoic acids from aminobenzoic acids without the use of organic solvents. scirp.org A patent also describes a process for preparing 2-amino-5-cyanobenzoic acid derivatives using a metal cyanide reagent, a copper(I) salt, and an iodide salt, which can be seen as an alternative to palladium-catalyzed methods. google.com
Indirect Synthesis and Functionalization Pathways
Preparation of Halogenated Precursors (e.g., Methyl 2-amino-5-bromobenzoate)
The synthesis of this compound often begins with a halogenated precursor, most commonly Methyl 2-amino-5-bromobenzoate. medchemexpress.comguidechem.com This intermediate is a white to light yellow crystalline powder. guidechem.com The synthesis of this precursor is typically achieved through the electrophilic bromination of methyl anthranilate. Various brominating agents and conditions have been reported for this transformation. One common method involves the use of N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. researchgate.net Another approach is the direct bromination using bromine in glacial acetic acid. chemicalbook.com
A study reported the bromination of methyl anthranilate to give methyl 5-bromo-2-aminobenzoate in an 89% isolated yield, demonstrating the efficiency of these methods. researchgate.net
Bromination of Methyl 2-amino-3-methylbenzoate with Hydrogen Bromide/Hydrogen Peroxide
While direct bromination of methyl anthranilate is common, other substituted precursors can also be used. The bromination of methyl 2-amino-3-methylbenzoate is a related transformation. A patent describes a process for preparing 2-amino-5-bromo-N,3-dimethylbenzamide by introducing a gas containing bromine into a liquid containing the starting material, which is a variation of this type of reaction. google.com Another patent details a bromination reaction of a 2-aminobenzoic acid ester compound using bromine and an oxidant in a mixed solvent system. google.com While a specific procedure for the bromination of methyl 2-amino-3-methylbenzoate with hydrogen bromide/hydrogen peroxide was not found in the provided search results, the use of HBr with an oxidant like dimethyl sulfoxide (B87167) (DMSO) for the oxidative bromination of olefins is a known methodology, suggesting that a similar oxidative approach could be applied to aromatic systems. researchgate.net
Cyclization Reactions Involving Cyanoesters
This compound and related 2-aminobenzonitriles are valuable precursors for the synthesis of various heterocyclic compounds, particularly quinazolines. The amino and cyano groups are perfectly positioned to undergo cyclization reactions with various reagents.
One of the most common cyclization reactions is the synthesis of quinazoline-2,4(1H,3H)-diones. This can be achieved by reacting 2-aminobenzonitriles with carbon dioxide (CO₂) under various catalytic conditions. researchgate.netrsc.org For example, MgO/ZrO₂ has been used as a heterogeneous base catalyst for this transformation. researchgate.net Interestingly, the reaction can also proceed efficiently in water without any catalyst. rsc.org Another method involves the condensation of o-aminonitriles with dimethylformamide (DMF) in the presence of ZnCl₂. acs.org
Furthermore, 2-aminobenzonitriles can be used to synthesize 2-aminoquinazoline (B112073) derivatives. A method involving the reaction of 2-aminobenzonitriles with N-benzyl cyanamides in the presence of hydrochloric acid yields 2-amino-4-iminoquinazolines. mdpi.com Spiro-isoindolinone dihydroquinazolinones can also be synthesized in a one-step reaction from 2-aminobenzamides and methyl 2-cyanobenzoate using a strong base like KHMDS. rsc.org
| Starting Material | Reagent(s) | Product |
| 2-Aminobenzonitrile | Carbon Dioxide, MgO/ZrO₂ | Quinazoline-2,4(1H,3H)-dione researchgate.net |
| 2-Aminobenzonitrile | Carbon Dioxide, Water | Quinazoline-2,4(1H,3H)-dione rsc.org |
| 2-Aminobenzonitrile | N-benzyl cyanamide, HCl | 2-Amino-4-iminoquinazoline mdpi.com |
| 2-Aminobenzamide (B116534), Methyl 2-cyanobenzoate | KHMDS | Spiro-isoindolinone dihydroquinazolinone rsc.org |
Lewis Acid Catalyzed Cyclization with Amino Alcohols
Base-Mediated Spirocyclization with 2-Aminobenzamide and Methyl 2-cyanobenzoate
A notable synthetic achievement is the one-step synthesis of spiro-isoindolinone dihydroquinazolinones from 2-aminobenzamide and methyl 2-cyanobenzoate. aurigeneservices.comnih.govrsc.org This transformation is accomplished through a base-mediated spirocyclization. aurigeneservices.comnih.govrsc.org Researchers have investigated various bases and solvents to optimize the reaction conditions. aurigeneservices.com
The reaction proceeds by treating 2-aminobenzamide and methyl 2-cyanobenzoate with a strong base. aurigeneservices.com Among the bases screened, potassium hexamethyldisilazide (KHMDS), lithium hexamethyldisilazide (LiHMDS), and sodium hexamethyldisilazide (NaHMDS) were found to provide moderate yields of the desired spiro-compound. aurigeneservices.comnih.govrsc.org Other bases such as DIPEA, DBU, K₂CO₃, and Cs₂CO₃ were ineffective, and stronger bases like NaOMe and tBuOK led to the hydrolysis of the methyl 2-cyanobenzoate starting material. rsc.orgresearchgate.net
Solvent screening revealed that 1,4-dioxane, tetrahydrofuran (B95107) (THF), and 1,2-dimethoxyethane (B42094) were suitable for achieving good to moderate yields. aurigeneservices.comrsc.org A plausible reaction mechanism suggests that the base deprotonates the amide nitrogen of 2-aminobenzamide, which then acts as a nucleophile, attacking the cyano group of methyl 2-cyanobenzoate to form an imine intermediate that subsequently cyclizes to the spiro product. aurigeneservices.comresearchgate.net The reaction has been successfully demonstrated on a gram scale. aurigeneservices.com
Table 1: Optimization of Base-Mediated Spirocyclization
| Base | Solvent | Yield | Reference |
|---|---|---|---|
| KHMDS | 1,4-Dioxane | Moderate | aurigeneservices.comnih.gov |
| LiHMDS | 1,4-Dioxane | Moderate | nih.gov |
| NaHMDS | 1,4-Dioxane | Moderate | nih.gov |
| DIPEA, DBU, K₂CO₃, Cs₂CO₃ | 1,4-Dioxane | Futile | rsc.orgresearchgate.net |
| NaOMe, tBuOK | 1,4-Dioxane | Hydrolysis Product | rsc.orgresearchgate.net |
Synthesis of Related Cyano-Substituted Aminobenzoates
2-Amino-5-cyano-3-methylbenzoic Acid
The synthesis of 2-amino-5-cyano-3-methylbenzoic acid is a key process for obtaining intermediates used in the preparation of more complex molecules. biosynth.comgoogle.com One established route involves the cyanation of a corresponding bromine-substituted precursor. google.com Specifically, 2-amino-5-bromo-3-methylbenzoic esters can be reacted with copper(I) cyanide to replace the bromine atom with a cyano group. google.comgoogle.com The resulting 2-amino-5-cyano-3-methylbenzoic esters can then be hydrolyzed to the final carboxylic acid product. google.com The initial bromo-compounds are accessible through the bromination of 2-amino-3-methylbenzoic acid derivatives using reagents like a mixture of hydrogen bromide and hydrogen peroxide. google.com
4-Amino-3-cyanobenzoic Acid
4-Amino-3-cyanobenzoic acid is a valuable building block in the synthesis of heterocyclic compounds and other fine chemicals. aaronchem.com A common synthetic approach involves a Sandmeyer-type reaction starting from an aminobenzoic acid precursor. google.comresearchgate.net For instance, 4-aminobenzoic acid can be diazotized using sodium nitrite (B80452) in an acidic medium (e.g., HCl), followed by treatment with a cyanide source, such as copper cyanide, to introduce the cyano group onto the aromatic ring. google.com Subsequent modifications and purifications yield the desired 4-amino-3-cyanobenzoic acid. google.com
Methyl 2-amino-5-bromo-4-cyanobenzoate
The synthesis of methyl 2-amino-5-bromo-4-cyanobenzoate involves a multi-step sequence. A common method starts with the bromination of methyl 2-amino-4-cyanobenzoate. smolecule.com This electrophilic aromatic substitution is typically carried out using bromine or another brominating agent in a suitable organic solvent, with careful control of temperature and pH. smolecule.com The resulting product is then purified, often by recrystallization or chromatography, to isolate the pure methyl 2-amino-5-bromo-4-cyanobenzoate. smolecule.com This compound serves as a versatile intermediate, with the bromo and cyano groups available for further chemical transformations. smolecule.com
Spectroscopic and Structural Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including methyl 2-amino-5-cyanobenzoate and its derivatives.
Proton NMR (¹H NMR) Analysis of this compound and Derivatives
The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. In a derivative, methyl 2-amino-4-chloro-5-cyanobenzoate, the aromatic protons appear as singlets at 8.19 ppm and 6.75 ppm. nih.gov The amino group protons show a broad singlet at 6.35 ppm, and the methyl ester protons are observed as a sharp singlet at 3.90 ppm. nih.gov The specific chemical shifts and splitting patterns are crucial for confirming the substitution pattern on the benzene (B151609) ring.
For instance, in the related compound methyl 2-amino-5-bromo-3-methylbenzoate, the aromatic protons are observed at 7.70 ppm (doublet) and 7.36 ppm (multiplet), while the amino protons give a broad singlet at 6.63 ppm. google.com The methyl ester and the methyl group on the ring appear as singlets at 3.80 ppm and 2.12 ppm, respectively. google.com
Interactive Table 1: ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Aromatic Protons (ppm) | Amino Protons (ppm) | Methyl Ester Protons (ppm) | Other Protons (ppm) | Reference |
| Methyl 2-amino-4-chloro-5-cyanobenzoate | CDCl₃ | 8.19 (s, 1H), 6.75 (s, 1H) | 6.35 (s, 2H) | 3.90 (s, 3H) | nih.gov | |
| Methyl 2-amino-5-bromo-3-methylbenzoate | d⁶-DMSO | 7.70 (d, 1H), 7.36 (pt, 1H) | 6.63 (br s, 2H) | 3.80 (s, 3H) | 2.12 (s, 3H, ring CH₃) | google.com |
| Methyl 2-amino-5-cyano-3-methylbenzoate | MeOD | 8.04 (d, 1H), 7.40 (m, 1H) | 4.85 (s, 3H) | 2.18 (s, 3H, ring CH₃) | google.com |
Carbon-13 NMR (¹³C NMR) Studies
Interactive Table 2: ¹³C NMR Data for Related Benzoic Acid Derivatives
| Compound | Solvent | Carboxyl Carbon (ppm) | Aromatic Carbons (ppm) | Other Carbons (ppm) | Reference |
| 4-aminobenzoic acid | d⁶-DMSO | 167.72 | 153.25, 132.24, 130.59, 117.11, 113.59, 111.96 | rsc.org | |
| 4-cyanobenzoic acid | DMSO | 166.5 | 133.8, 133.4, 133.2, 131.1, 129.3, 128.4 | rsc.org |
Application in Purity Assessment and Reaction Monitoring
NMR spectroscopy is a powerful tool for determining the purity of this compound. Quantitative NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of a signal from the analyte with that of a known internal standard. google.com For example, the purity of methyl 2-amino-5-bromo-3-methylbenzoate was determined to be 98.5% by quantitative NMR. google.com
Furthermore, NMR is invaluable for monitoring the progress of reactions involving this compound. For instance, the conversion of the bromo-analogue, methyl 2-amino-5-bromo-3-methylbenzoate, to the cyano-derivative can be followed by observing the disappearance of the starting material's signals and the appearance of the product's signals in the NMR spectrum. google.com This allows for the optimization of reaction conditions such as temperature and reaction time. nih.govgoogle.com
Vibrational Spectroscopy: FT-IR and FT-Raman Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule.
Identification of Functional Groups and Vibrational Frequencies
The FT-IR spectrum of a compound like this compound will show characteristic absorption bands for its functional groups. While the specific spectrum for this compound is not detailed in the search results, data for related compounds allows for the prediction of key vibrational frequencies.
For methyl 2-aminobenzoate, the FT-IR spectrum shows N-H stretching vibrations from the amino group around 3479 and 3369 cm⁻¹, a C=O stretching vibration for the ester at 1686 cm⁻¹, and C=C stretching vibrations for the aromatic ring around 1615 cm⁻¹. rsc.org The cyano group (C≡N) in related molecules typically exhibits a sharp absorption band in the region of 2220-2260 cm⁻¹.
Interactive Table 3: Characteristic FT-IR Frequencies for Functional Groups in Related Molecules
| Functional Group | Vibration Type | Approximate Frequency (cm⁻¹) | Reference |
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 | rsc.org |
| Ester (C=O) | Stretch | 1680-1740 | rsc.org |
| Cyano (C≡N) | Stretch | 2220-2260 | researchgate.net |
| Aromatic (C=C) | Stretch | 1450-1620 | rsc.org |
Comparative Analysis with Related Aminobenzoic Acids and Cyanobenzoic Acids
A comparative analysis of the FT-IR and FT-Raman spectra of this compound with those of aminobenzoic acids and cyanobenzoic acids can highlight the influence of the different substituents on the vibrational modes of the benzene ring.
In a study of 4-aminobenzoic acid and 4-cyanobenzoic acid, the positions of the C-H in-plane and out-of-plane bending modes were found to be influenced by the nature of the substituent. researchgate.net For 4-aminobenzoic acid, the C-H out-of-plane bending vibrations are observed at 891 and 877 cm⁻¹ in the infrared spectrum. researchgate.net The amino group, being an electron-donating group, and the cyano group, an electron-withdrawing group, will have different effects on the electron distribution in the benzene ring, which in turn affects the force constants of the bonds and their vibrational frequencies. researchgate.net
Similarly, a study on 2-amino-5-fluorobenzoic acid and its chloro and bromo analogues showed that the halogen substituent's nature and position affect the vibrational spectra. nih.gov This type of comparative analysis is essential for a detailed understanding of the structure-spectra correlations in substituted benzoic acids.
X-ray Crystallography for Solid-State Structure Determination
While comprehensive crystallographic data for this compound is not widely published, extensive studies on its structural analog, Methyl 2-amino-5-bromobenzoate, offer significant insights into its solid-state characteristics. The substitution of a cyano group with a bromine atom is expected to have a limited effect on the primary molecular conformation and packing motifs, making the bromo-analog an excellent model for structural analysis.
Single-crystal X-ray diffraction studies of Methyl 2-amino-5-bromobenzoate show that it crystallizes in the monoclinic system. nih.govresearchgate.net The determined lattice parameters provide a precise definition of the unit cell's dimensions.
Table 1: Crystal Data and Structure Refinement for Methyl 2-amino-5-bromobenzoate
| Parameter | Value | Reference |
|---|---|---|
| Empirical Formula | C₈H₈BrNO₂ | nih.gov |
| Formula Weight (Mᵣ) | 230.05 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | mdpi.com |
| a (Å) | 3.9852 (2) | nih.gov |
| b (Å) | 9.1078 (5) | nih.gov |
| c (Å) | 12.1409 (7) | nih.gov |
| β (°) | 95.238 (3) | nih.gov |
| Volume (V) (ų) | 438.83 (4) | nih.gov |
This data is for the structural analog, Methyl 2-amino-5-bromobenzoate.
Molecular Conformation and Intramolecular Interactions (e.g., N-H⋯O hydrogen bonds)
The molecular conformation of Methyl 2-amino-5-bromobenzoate is stabilized by a significant intramolecular hydrogen bond. nih.govresearchgate.net An N—H⋯O interaction occurs between one of the hydrogen atoms of the amino group (N-H) and the carbonyl oxygen atom (C=O) of the adjacent methyl ester group. nih.gov This interaction results in the formation of a stable six-membered ring, described by the graph-set notation S(6). nih.govresearchgate.net This type of intramolecular hydrogen bonding is a common feature in ortho-substituted aminobenzoates and is crucial for locking the molecule into a nearly planar conformation. nih.govmdpi.com In the case of the bromo-analog, the dihedral angle between the aromatic ring and the methyl acetate (B1210297) side chain is minimal, at 5.73 (12)°. nih.govresearchgate.net
Mass Spectrometry in Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical tool for confirming the molecular weight and elucidating the structure of this compound. Liquid chromatography-mass spectrometry (LC-MS) analysis using electrospray ionization (ESI) provides precise mass information.
For this compound (C₉H₈N₂O₂), the calculated monoisotopic mass is 176.0586 g/mol . In positive-ion ESI mode, the compound is typically observed as the protonated molecular ion, [M+H]⁺.
Table 2: Molecular Ion Data for this compound
| Ion | Calculated m/z | Found m/z | Reference |
|---|
The fragmentation pattern of a molecule provides a fingerprint based on the stability of its constituent parts. For this compound, the fragmentation in an electron impact (EI) source can be predicted based on established chemical principles for aromatic esters. libretexts.org The molecular ion ([M]⁺• at m/z 176) would likely undergo fragmentation through several key pathways:
Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester C-O bond would result in the loss of a methoxy radical (mass = 31 Da), yielding a stable acylium ion at m/z 145. This is a very common fragmentation pathway for methyl esters. docbrown.info
Loss of the entire ester group (•COOCH₃): Fragmentation could also involve the loss of the methyl carboxylate radical (mass = 59 Da), leading to a cyanophenyl cation at m/z 117.
Loss of a cyano radical (•CN): Cleavage of the strong bond between the aromatic ring and the cyano group could lead to the loss of a cyano radical (mass = 26 Da), resulting in a fragment ion at m/z 150.
Table 3: Predicted Major Fragment Ions in Mass Spectrometry
| m/z | Proposed Fragment |
|---|---|
| 176 | [C₉H₈N₂O₂]⁺• (Molecular Ion) |
| 145 | [M - •OCH₃]⁺ |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methyl 2-amino-5-bromobenzoate |
| Methyl-3-aminothiophene-2-carboxylate |
| Methyl 3,5-dibromo-4-cyanobenzoate |
| Methyl salicylate (B1505791) (methyl 2-hydroxybenzoate) |
Computational and Theoretical Studies on Methyl 2 Amino 5 Cyanobenzoate and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the molecular world. For analogues of methyl 2-amino-5-cyanobenzoate, these methods have been pivotal in understanding their structure and reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. It has been successfully applied to halogenated analogues of this compound to investigate various properties. Studies on methyl 2-amino-5-bromobenzoate have utilized the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with the 6-311++G(d,p) basis set for accurate calculations. researchgate.netresearchgate.net
Geometry optimization is a computational process to determine the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum energy state. For analogues like methyl 2-amino-5-bromobenzoate and methyl 2-amino-5-chlorobenzoate, DFT calculations have been used to predict their molecular structures. researchgate.netresearchgate.net These theoretical structures show excellent agreement with experimental data obtained from single-crystal X-ray diffraction, which confirms the near-planar conformation of these molecules. nih.govnih.govresearchgate.net For instance, X-ray data for methyl 2-amino-5-bromobenzoate reveals an almost coplanar arrangement of all non-hydrogen atoms. nih.gov Similarly, its chloro-analogue is also observed to be nearly planar. nih.govresearchgate.net The accuracy of these theoretical models provides a solid foundation for calculating other molecular properties.
Harmonic vibrational frequencies are also derived from these DFT calculations. These computed frequencies are instrumental in the analysis and assignment of experimental infrared (IR) and Raman spectra, allowing for a detailed understanding of the molecule's vibrational modes. researchgate.netresearchgate.net
Table 1: Comparison of Selected Experimental and Theoretical Structural Parameters for Methyl 2-amino-5-bromobenzoate
| Parameter | Experimental (X-ray Diffraction) nih.gov | Theoretical (DFT/B3LYP) |
|---|---|---|
| Dihedral Angle (Aromatic Ring to Side Chain) | 5.73 (12)° | Not explicitly reported, but planarity is confirmed. |
Note: Direct numerical comparison for all parameters is limited by available published data.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. chemmethod.comresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. researchgate.net
For methyl 2-amino-5-bromobenzoate, the HOMO and LUMO energies have been calculated, and the results indicate that charge transfer occurs within the molecule. researchgate.net The optical energy band gap for this analogue has been experimentally determined to be 2.7 eV. researchgate.netresearchgate.net This value provides an empirical benchmark for the theoretical calculations. From the HOMO and LUMO energy values, other important quantum chemical parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived. mdpi.commaterialsciencejournal.org
Table 2: Frontier Molecular Orbital Energies and Related Parameters
| Compound | Parameter | Value (eV) |
|---|---|---|
| Methyl 2-amino-5-bromobenzoate | HOMO Energy | Calculated researchgate.net |
| LUMO Energy | Calculated researchgate.net | |
| Energy Gap (ΔE) | Calculated researchgate.net |
Note: Specific calculated HOMO/LUMO energy values for the bromo-analogue are mentioned in the source literature but not explicitly quantified therein. researchgate.net
Quantum chemical calculations are a powerful tool for predicting and interpreting various types of spectra.
IR Spectroscopy: As mentioned, calculated harmonic vibrational frequencies from DFT are used to assign the absorption bands in experimental FTIR and FT-Raman spectra of analogues like methyl 2-amino-5-bromobenzoate. researchgate.netresearchgate.net
NMR Spectroscopy: DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical predictions are highly valuable for assigning signals in experimental NMR spectra and confirming molecular structures. mdpi.com
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic transitions and predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules. materialsciencejournal.orgrsc.orgresearchgate.net This method calculates the absorption wavelengths (λmax) corresponding to the excitation of electrons from occupied to unoccupied orbitals, such as the HOMO to LUMO transition. mdpi.comnih.gov These predictions help in understanding the electronic properties and color of compounds. mdpi.com
Ab Initio Methods (e.g., HF, CASSCF) for Molecular Properties
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a fundamental ab initio approach. stackexchange.comquora.com While DFT methods generally offer a better balance of accuracy and computational cost for many systems, comparisons with HF are common. researchgate.net
For related aminobenzoic acid derivatives, studies have compared the results of geometry optimization and vibrational frequency calculations performed with both HF and DFT (B3LYP) methods. slideshare.netnih.gov These comparative analyses often conclude that DFT calculations, which include a degree of electron correlation, tend to yield results that are in better agreement with experimental data than the HF method, which neglects electron correlation. slideshare.netresearchgate.net
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. rsc.org It provides detailed information on the conformational flexibility and dynamics of molecules in various environments. nih.gov
Advanced Research Applications and Potentials
Building Block in Organic Synthesis and Heterocyclic Chemistry
The unique combination of a nucleophilic amino group, an electrophilic cyano group, and an ester functionality positions Methyl 2-amino-5-cyanobenzoate as a privileged scaffold in organic synthesis. srdorganics.com It serves as a starting material or key intermediate for constructing a wide array of more complex molecular architectures.
Synthesis of Complex Molecules with Diverse Functionalities
This compound is a versatile building block used in the synthesis of more intricate organic compounds. smolecule.com Its functional groups—amino, cyano, and ester—offer multiple reaction pathways. The amino group can undergo acylation, alkylation, and diazotization, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. smolecule.com This multi-functionality allows chemists to introduce a variety of other molecular fragments, leading to the creation of complex molecules with tailored properties for applications in fields like agrochemicals and materials science. smolecule.com
Precursor for Spiro-Isoindolinone Dihydroquinazolinones
The core structure of a cyanobenzoate is fundamental in the synthesis of complex heterocyclic systems such as spiro-isoindolinone dihydroquinazolinones. Research has demonstrated a novel, one-step synthesis of these spiro compounds through a base-mediated reaction. rsc.orgnih.gov In this process, a 2-aminobenzamide (B116534) derivative reacts with a methyl-2-cyanobenzoate derivative. rsc.org A strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), facilitates the reaction by deprotonating the amide's nitrogen. rsc.orgmdpi.com This is followed by a nucleophilic attack of the nitrogen on the carbon of the cyano group, initiating a cascade of cyclization steps to form the final spirocyclic structure. rsc.orgnih.gov This methodology provides an efficient route to a class of compounds recognized for their structural complexity and significant biological potential. nih.gov
| Reaction | Details |
| Product Class | Spiro-Isoindolinone Dihydroquinazolinones |
| Key Reactants | 2-Aminobenzamide, Methyl-2-cyanobenzoate |
| Catalyst/Base | KHMDS (Potassium bis(trimethylsilyl)amide) |
| Mechanism Highlight | Nucleophilic attack of amide nitrogen on the cyano group, followed by cyclization. rsc.orgresearchgate.net |
Intermediate in the Preparation of Insecticidal Cyanoanthranilic Diamides
The anthranilate scaffold is a core component of the cyanoanthranilic diamide (B1670390) class of insecticides. The preparation of these potent agrochemicals often involves intermediates derived from substituted 2-aminobenzoic acids. Specifically, compounds like 2-amino-5-cyano-N,3-dimethylbenzamide are crucial precursors. smolecule.comgoogle.com The synthesis of this precursor can be achieved from a 2-amino-5-cyano-3-methyl benzoic acid ester through a reaction with methylamine. google.com This highlights the role of this compound and its analogs as key starting materials for accessing the chemical framework required for this important class of insecticides. smolecule.com
Exploration in Pharmaceutical and Medicinal Chemistry Research
The structural motifs present in this compound are of significant interest in medicinal chemistry for the development of new therapeutic agents. Its derivatives are actively investigated for their potential to interact with biological targets and serve as leads in drug discovery programs. cymitquimica.com
Investigated for Potential Biological Activities and Interactions with Biomolecules
The biological potential of this compound and its derivatives stems from the ability of its functional groups to interact with biomolecules. smolecule.com The amino group can act as a hydrogen bond donor, while the ester and cyano groups can act as hydrogen bond acceptors, facilitating binding to the active sites of enzymes or cellular receptors. smolecule.comsmolecule.com These interactions can modulate the function of biological pathways and are a key focus of investigation. smolecule.com For instance, related benzamidobenzoic acid derivatives have been studied as inhibitors of enzymes like hexokinase, demonstrating how this chemical scaffold can be tailored to target specific proteins. nih.gov The exploration of these interactions is crucial for identifying new lead compounds for drug development. smolecule.com
Role in Drug Discovery Efforts and Pharmacological Potential
This compound serves as a valuable starting point in drug discovery. sigmaaldrich.cn Its structure can be systematically modified to generate libraries of related compounds for screening against various diseases. mdpi.com It is a precursor for synthesizing heterocyclic compounds known for their wide range of pharmacological activities, such as quinazolinones, which have applications as anticancer agents. mdpi.com The strategic replacement of functional groups, known as bioisosterism, can be applied to this scaffold to enhance properties like metabolic stability or target affinity. nih.gov This versatility makes this compound and its analogs important tools for medicinal chemists aiming to develop novel and more effective drugs. sigmaaldrich.cn
Development of Analogs as Enzyme Inhibitors
The structural framework of this compound serves as a valuable scaffold for the development of potent and selective enzyme inhibitors, targeting critical pathways in diseases ranging from parasitic infections to cancer.
Kinetoplastid Hexokinase 1
Kinetoplastid parasites, the causative agents of debilitating diseases like leishmaniasis and sleeping sickness, rely heavily on the enzyme hexokinase 1 (HK1) for their energy metabolism. Researchers have explored benzamidobenzoic acid derivatives as inhibitors of this pivotal enzyme. nih.gov A high-throughput screening of a vast compound library identified 4-methoxybenzamidochlorobenzoic acid as a hit compound for inhibiting recombinant T. brucei hexokinase 1 (rTbHK1). nih.gov Subsequent optimization efforts led to the development of analogs with low micromolar efficacy against whole bloodstream form trypanosomes, demonstrating the potential of this chemical class to disrupt the parasite's glucose-dependent metabolism. nih.gov While direct analogs of this compound were not the primary focus, the study highlights the adaptability of the substituted aminobenzoic acid scaffold for targeting kinetoplastid HK1. nih.gov Further research into multisubstrate analogs has also been conducted to inhibit hexokinase, indicating a broader interest in targeting this enzyme. nih.gov
TBK1/IKKε
TANK-binding kinase 1 (TBK1) and IκB kinase-ε (IKKε) are key regulators of innate immunity, and their inhibition has emerged as a promising strategy in cancer immunotherapy. A potent dual inhibitor, designated as TBK1/IKKε-IN-5, has been developed with IC50 values of 1.0 nM for TBK1 and 5.6 nM for IKKε. selleckchem.commedchemexpress.com This compound has been shown to enhance the response to PD-1 blockade, a cornerstone of modern cancer treatment. selleckchem.commedchemexpress.com By blocking the immune-suppressive cytokines produced by tumor cells, TBK1/IKKε-IN-5 promotes the secretion of anti-tumor cytokines like IL-2 and IFN-γ from T cells. selleckchem.commedchemexpress.com The success of this inhibitor underscores the therapeutic potential of targeting TBK1/IKKε and provides a rationale for designing novel inhibitors based on related chemical structures.
Antitumor Activity of Related Anthranilic Acid Derivatives
Anthranilic acid and its derivatives have long been recognized for their diverse pharmacological activities, including significant potential as anticancer agents. researchgate.netontosight.ai
Extensive research has focused on designing and synthesizing novel anthranilic acid derivatives with improved antitumor efficacy. Structural modifications of the anthranilic acid scaffold have yielded compounds with potent in vitro growth inhibitory properties against a wide range of human tumor cell lines, often in nanomolar to low micromolar concentrations. researchgate.netacs.org For instance, a series of (hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid demonstrated significant antiproliferative activity. researchgate.netacs.org One particular pyridinyl ester exhibited impressive chemosensitivity, with GI50 values below 10⁻⁷ M in numerous cancer cell lines. researchgate.netacs.org
Furthermore, anthranilic acid-based diamides have garnered considerable attention for their antitumor activities. researchgate.net The development of these derivatives is often guided by pharmacophore models that identify key structural features necessary for high activity. researchgate.net The anticancer potential of anthranilic acid derivatives has been explored against various cancer types, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, and breast cancer. google.com Dihydroquinazolin derivatives synthesized from anthranilic acid have also shown promise as antitumor and antiproliferative agents. cu.edu.eg
Antimicrobial and Antioxidant Properties of Related Compounds
Beyond their anticancer potential, derivatives of anthranilic acid have demonstrated notable antimicrobial and antioxidant activities.
Novel organodiselenide hybrids based on methyl anthranilate have been synthesized and evaluated for their biological properties. nih.gov One such compound, methyl 2-amino-5-(methylselanyl) benzoate (B1203000), exhibited promising antifungal activity comparable to the standard drug clotrimazole (B1669251) and significant antibacterial activity against E. coli and S. aureus. nih.gov This same compound, along with dimethyl 5,5′-diselanediylbis(2-aminobenzoate), also displayed potent antioxidant activity in in vitro assays, with radical scavenging capabilities comparable to vitamin C. nih.gov
The antimicrobial and antioxidant potential is not limited to selenium-containing derivatives. A Co(II) complex synthesized from an (E)-2-((2-hydroxybenzylidene) amino)-5-methylbenzonitrile ligand system showed enhanced antibacterial activity compared to the ligand alone. researchgate.net This complex also demonstrated significant antioxidant activity. researchgate.net Similarly, α-aminophosphonates containing a thiadiazole moiety, synthesized from 2-amino-5-methyl-1,3,4-thiadiazole, have shown excellent antioxidant and cytotoxic effects against cancer cell lines. researchgate.net
Applications in Materials Science
The unique chemical structure of this compound and its derivatives also lends itself to a variety of applications in the field of materials science, from surface functionalization to the development of advanced electronic materials.
Functionalization of Materials for Specific Properties
The reactive functional groups of this compound and related compounds make them ideal candidates for the functionalization of various materials to impart specific properties. For instance, the amino group can be used to functionalize polymers like poly(methyl methacrylate) (PMMA). researchgate.net This functionalization can alter the thermal and microbial properties of the polymer, and when combined with nanoparticles like titanium dioxide, can create nanocomposites with tailored characteristics. researchgate.net The ability to modify surfaces is crucial for applications ranging from biomedical devices to catalysis. The functionalization of porous polystyrene microspheres using allylamine (B125299) plasmas highlights the importance of such modifications for creating materials with high amine group loadings, which is beneficial for various chemical and biological applications. researchgate.net
Potential in Polymers, Sensors, and Organic Electronics
The inherent properties of anthranilic acid derivatives make them attractive for use in the development of advanced materials like conductive polymers, sensors, and components for organic electronics. Polyaniline (PANI), a well-known conducting polymer, has been the subject of extensive research to create derivatives with improved properties. researchgate.net By substituting the benzene (B151609) ring or the nitrogen atom, or by creating fused ring systems, researchers aim to overcome the limitations of PANI, such as its insolubility and lack of redox stability. researchgate.net These derivatives have potential applications in supercapacitors and gas sensors. researchgate.net The synthesis of functionalized 1,3,4-oxadiazoles from various carboxylic acids, including 4-cyanobenzoic acid, demonstrates the versatility of these building blocks in creating complex organic molecules with potential applications in electronic materials. nih.gov
Passivation Effects on Perovskite Solar Cells (related compounds)
Perovskite solar cells (PSCs) represent a promising next-generation photovoltaic technology. However, their efficiency and stability are often limited by carrier recombination at the grain boundaries and interfaces of the perovskite material. acs.org Passivation, the process of treating the surface to reduce defects, is a critical strategy to overcome these limitations.
Advanced Characterization Techniques in Application Development
Hirshfeld Surface Analysis and Interaction Energies
No published studies detailing the Hirshfeld surface analysis or interaction energy calculations for the crystal structure of this compound were identified. This type of analysis is contingent on the availability of high-quality single-crystal X-ray diffraction data, which does not appear to be publicly accessible or analyzed for this specific purpose.
Molecular Docking Studies for Ligand-Protein Interactions
There are no available molecular docking studies that specifically investigate the interaction of this compound as a ligand with protein targets. The compound is mentioned as a chemical intermediate in the synthesis of larger molecules which are the actual subjects of molecular docking simulations nih.gov. For instance, it is a precursor in the synthesis of novel phosphodiesterase inhibitors, but the docking analyses are performed on the final inhibitor molecules, not on this compound itself nih.govgoogle.com.
Future Research Directions and Challenges
Development of More Sustainable and Efficient Synthetic Routes
A significant challenge is to develop more efficient and sustainable synthetic pathways. Future research should prioritize:
Catalytic Cyanation Methods: Investigating modern, milder catalytic systems (e.g., using palladium or nickel catalysts with less toxic cyanide sources) to replace stoichiometric copper cyanide.
Flow Chemistry: Implementing continuous flow processes, which can offer better control over reaction parameters, improve safety when handling hazardous reagents, and enhance scalability.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from reactants into the final product, thereby reducing waste. For example, exploring C-H activation and functionalization strategies could provide more direct and efficient routes.
Overcoming the low yields reported in some multi-step syntheses that use this compound as an intermediate is crucial for its cost-effective application in larger-scale production. iu.edu
In-depth Elucidation of Structure-Activity Relationships in Biological Systems
Methyl 2-amino-5-cyanobenzoate is a key precursor for synthesizing various biologically active heterocyclic compounds, including inhibitors of phosphodiesterase type V (PDE5) and novel antialphaviral agents. nih.govnih.govacs.org Research has demonstrated its role in forming the core of potent molecules targeting neurodegenerative diseases like Alzheimer's and viral infections caused by Venezuelan and Eastern Equine Encephalitis viruses. nih.govnih.govgoogle.com
Despite these successes, a deeper understanding of the structure-activity relationships (SAR) is needed. Future work should focus on:
Systematic Library Synthesis: Creating focused libraries of derivatives by modifying the amine, cyano, and ester functionalities to systematically probe the chemical space around the core scaffold.
Pharmacophore Mapping: Continuing to elucidate the key structural features necessary for potent biological activity. nih.gov For example, studies have already shown that the position of certain substituents is critical for antialphavirus activity. acs.org
Metabolic Stability: Optimizing derivatives not only for potency but also for improved metabolic stability and pharmacokinetic profiles, which remains a challenge for some candidates. nih.gov
The table below summarizes the use of this compound as a precursor in developing biologically active agents.
| Precursor Compound | Resulting Compound Class | Biological Target | Therapeutic Area |
| This compound | Tetrahydrobenzo[b] nih.govacs.orgnaphthyridines | Phosphodiesterase 5 (PDE5) | Alzheimer's Disease |
| This compound | Piperazine-fused benzodiazepinones | Alphavirus Replication | Encephalitis |
This table is based on data from cited research articles. nih.govnih.govacs.orggoogle.com
Exploration of Novel Derivatization and Functionalization Strategies
The reactivity of the functional groups in this compound has been exploited in various ways. The amino group can be acylated, used in condensation reactions, or participate in ring-closures, while the ester can be hydrolyzed to the corresponding carboxylic acid. nih.govgoogle.com These transformations have led to the synthesis of complex heterocyclic systems like quinazolinones and benzonaphthyridines. nih.govacs.org
Future research can build upon this versatility by exploring:
Novel Ring-Expansion Reactions: Investigating new rearrangements, such as the discovered transformation of 2-dihalomethylquinazolinones into ring-expanded piperazine-fused benzodiazepinones. acs.orgacs.org
Cyclization Strategies: Developing new cyclization reactions that utilize the cyano group as a reactive handle, potentially leading to novel heterocyclic cores not yet explored.
Late-Stage Functionalization: Devising methods for the selective modification of the aromatic ring itself, which would allow for rapid diversification of advanced intermediates.
The following table outlines some of the documented derivatization reactions starting from this compound.
| Reaction Type | Reagent(s) | Product Type |
| Acylation | Methyl 3-chloro-3-oxopropionate, Triethylamine | N-acylated derivative |
| Sulfonylation | 4-methylbenzenesulfonyl chloride | N-sulfonylated derivative |
| Hydrolysis & Condensation | 1. LiOH; 2. N-substituted piperidin-4-one, POCl₃ | 1. 2-amino-5-cyanobenzoic acid; 2. Tetrahydrobenzo[b] nih.govacs.orgnaphthyridine core |
| Multi-step Conversion | 1. Hydrolysis; 2. Acylation; 3. Ring Closure | 2-dichloromethylquinazolinone |
This table is based on data from cited research articles. nih.govacs.orggoogle.comgoogle.com
Advanced Computational Modeling for Predictive Research
Computational chemistry is becoming an indispensable tool in modern drug discovery. For derivatives of this compound, in silico studies have already been employed to rationalize observed biological activities. nih.gov Researchers have used computational docking to propose plausible binding modes of PDE5 inhibitors within the enzyme's active site, providing a structural basis for their activity. nih.gov Similarly, modeling has been used to compare new antiviral chemotypes with existing ones to guide future optimization efforts. nih.govacs.org
The challenges and future directions in this area include:
Predictive SAR Models: Developing robust quantitative structure-activity relationship (QSAR) models to predict the potency of novel derivatives before their synthesis, thereby saving time and resources.
ADMET Prediction: Utilizing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds to identify candidates with better drug-like properties early in the discovery process.
Mechanism Elucidation: Employing quantum mechanics and molecular dynamics simulations to model reaction mechanisms, such as the quinazolinone ring-expansion, to better understand and optimize these complex transformations. nih.gov
The integration of predictive modeling will be essential for leveraging the structural insights gained from experimental work to design the next generation of inhibitors with enhanced potency and specificity. nih.gov
Integration into Multi-Component Systems and Nanomaterials
While this compound is primarily used as a building block in multi-step syntheses, its structure is well-suited for use in more integrated chemical systems.
Multi-Component Reactions (MCRs): The parent structure, anthranilic acid, is a common component in MCRs for generating molecular diversity. Future research could focus on developing novel MCRs that directly incorporate this compound or its derivatives. This would enable the rapid, one-pot synthesis of complex molecular architectures, which is highly desirable in high-throughput screening and library generation.
Functional Materials and Nanomaterials: The aromatic core and multiple functional groups of this compound make it a potential candidate for applications in materials science. Although this area is largely unexplored, future work could investigate its use as:
An organic linker for creating metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with potential applications in gas storage or catalysis.
A surface functionalization agent for nanoparticles, where the amine or carboxylate (after hydrolysis) could anchor the molecule to a nanoparticle surface, while the cyano group could be used for further conjugation or to modulate electronic properties.
A component in the synthesis of fluorescent probes or sensors, given that substituted anthranilates are often fluorescent.
Exploring these avenues would significantly broaden the applicability of this compound beyond its current role in medicinal chemistry.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-amino-5-cyanobenzoate, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound can be synthesized via nucleophilic substitution or esterification of precursor benzoic acid derivatives. For example:
- Cyanation : Introduce the cyano group at the 5-position using copper(I) cyanide or palladium-catalyzed cyanation under inert conditions .
- Esterification : React 2-amino-5-cyanobenzoic acid with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to form the methyl ester .
Q. Critical Factors :
- Temperature control (<60°C) minimizes side reactions like hydrolysis of the cyano group.
- Purity of starting materials (e.g., >95% 2-amino-5-cyanobenzoic acid) ensures high yields (~70–85%) .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., amino at C2, cyano at C5, and methyl ester at COOCH₃). The cyano group’s electron-withdrawing effect deshields adjacent protons .
- HPLC-MS : Quantify purity (>98%) and detect impurities (e.g., unreacted benzoic acid derivatives) using reverse-phase C18 columns and ESI ionization .
- FT-IR : Identify functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹, C≡N at ~2200 cm⁻¹) .
Q. How does the solubility profile of this compound impact experimental design?
Methodological Answer: The compound exhibits limited solubility in polar solvents (water, ethanol) but dissolves in DMSO or DMF.
-
Solubility Data :
Solvent Solubility (mg/mL) DMSO >50 Ethanol <5 Water <1
Q. Design Considerations :
- Use DMSO for in vitro assays but verify solvent compatibility with biological systems.
- For crystallization, employ solvent mixtures (e.g., DCM/hexane) to optimize crystal growth .
Advanced Research Questions
Q. What strategies mitigate instability of this compound under basic or oxidative conditions?
Methodological Answer:
- pH Control : Avoid alkaline conditions (pH >8) to prevent hydrolysis of the ester group. Use buffered solutions (pH 5–7) for storage .
- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation of the cyano group .
- Lyophilization : Stabilize the compound by freeze-drying under vacuum for long-term storage .
Q. How can researchers resolve contradictory bioactivity data in structure-activity relationship (SAR) studies?
Methodological Answer: Contradictions often arise from impurities or assay variability.
- Step 1 : Re-evaluate compound purity via HPLC-MS. Impurities >2% can skew IC₅₀ values .
- Step 2 : Standardize assay protocols (e.g., fixed incubation times, controlled temperature) to minimize variability .
- Step 3 : Cross-validate findings using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .
Q. What role does this compound play in multicomponent reactions for medicinal chemistry?
Methodological Answer: The cyano group acts as an electron-withdrawing moiety, enhancing reactivity in:
- Ugi Reactions : Form peptidomimetics by reacting with amines, aldehydes, and isocyanides .
- Cycloadditions : Participate in [3+2] cycloadditions with azides to generate tetrazole derivatives for kinase inhibition studies .
Example : this compound + benzaldehyde + tert-butyl isocyanide → triazole-based scaffold (IC₅₀ = 0.8 µM against EGFR kinase) .
Q. How to design degradation studies to assess environmental persistence of this compound?
Methodological Answer:
- Photolysis : Expose to UV light (254 nm) in aqueous solutions; monitor degradation via LC-MS. Half-life ranges from 12–48 hours depending on pH .
- Biodegradation : Use soil microcosms with Pseudomonas spp. and measure residual compound via GC-FID. Degradation rates correlate with microbial diversity .
Q. What computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., cytochrome P450). The cyano group shows strong hydrogen bonding with active-site residues .
- DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
